![molecular formula C14H25NO5 B2976353 (2S,3R)-3-((S)-1-(叔丁氧羰基)吡咯烷-2-基)-3-甲氧基-2-甲基丙酸 CAS No. 133164-08-6](/img/structure/B2976353.png)
(2S,3R)-3-((S)-1-(叔丁氧羰基)吡咯烷-2-基)-3-甲氧基-2-甲基丙酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“(2S,3R)-3-((S)-1-(tert-butoxycarbonyl)pyrrolidin-2-yl)-3-methoxy-2-methylpropanoic acid” is a chemical compound with the molecular formula C14H25NO5 . It has a molecular weight of 287.36 . This compound is intended for research use only .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 287.36 . Other physical and chemical properties such as melting point, boiling point, and density were not found in the available resources .科学研究应用
发散性和溶剂依赖性反应
研究已经探索了相关化合物的溶剂依赖性反应,导致吡咯烷基-丁-3-烯酸乙酯和 1-氨基-吡咯的差异合成,突出了该化合物在不同条件下合成不同结构中的效用 (Rossi 等人,2007)。
用于吡咯前体的单线态氧反应
3-甲氧基-2-吡咯羧酸的叔丁基酯与单线态氧反应,产生 5-取代的吡咯,用作神童红素及其类似物的先驱,展示了该化合物在创建具有生物学意义的分子中的潜力 (Wasserman 等人,2004)。
吡咯烷的对映选择性合成
可以通过用 s-BuLi/(−)-斯巴丁处理相关化合物来实现 Boc-吡咯烷的高度对映选择性合成,强调了溶剂选择对于实现高产率和对映体过量的重要性,这对创建用于药物应用的手性分子至关重要 (Wu 等人,1996)。
吡咯烷-2-酮在药物化学中的应用
吡咯烷-2-酮衍生物的合成,包括讨论化合物,在药学中对于创建具有增强生物活性的新药用分子具有重要意义,突出了其在开发生物活性化合物中的作用 (Rubtsova 等人,2020)。
手性中间体的合成
该化合物可用作制备杯状菌素的手性中间体,展示了其在从简单的单一分子合成复杂天然产物中的效用,说明了该化合物在天然产物合成中的作用 (Ikota,1992)。
用于药物中间体的实用合成
已经开发了一种可扩展的对映选择性合成方法用于相关化合物,突出了在较大规模生产药物中间体的实际应用,强调了该化合物的工业相关性 (Alonso 等人,2005)。
作用机制
The mechanism of action of a compound refers to how it interacts with biological systems, which is typically relevant for drugs or bioactive compounds. As this compound is intended for research use , its mechanism of action may not be defined unless it’s being studied for a specific biological activity.
未来方向
The future directions for this compound would depend on the results of research studies involving it. As it’s intended for research use , it could be used in a variety of studies, such as those investigating new synthetic methods, studying its reactivity, or exploring potential biological activities.
属性
IUPAC Name |
(2S,3R)-3-methoxy-2-methyl-3-[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO5/c1-9(12(16)17)11(19-5)10-7-6-8-15(10)13(18)20-14(2,3)4/h9-11H,6-8H2,1-5H3,(H,16,17)/t9-,10-,11+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNEHHTWYEBGHBY-GARJFASQSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1CCCN1C(=O)OC(C)(C)C)OC)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@H]([C@@H]1CCCN1C(=O)OC(C)(C)C)OC)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。